molecular formula C24H21ClN2O3 B7681574 N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

Cat. No. B7681574
M. Wt: 420.9 g/mol
InChI Key: SBWKXTUPWVSZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. CDDO-Im has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is complex and involves multiple pathways. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant responses. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in lab experiments is its broad range of biological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a useful tool for studying a variety of biological processes. However, one limitation of using N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide. One area of research is the development of novel derivatives of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide with improved biological properties. Another area of research is the investigation of the potential use of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide and its derivatives, as well as their pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is a synthetic triterpenoid compound that has been developed for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied in both in vitro and in vivo studies, and there are several future directions for its study. While there are some limitations to its use in lab experiments, N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide remains a promising tool for investigating a variety of biological processes.

Synthesis Methods

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide has been used in both in vitro and in vivo studies to investigate its effects on various biological processes.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-14-12-15(2)22(19(25)13-14)26-20(28)10-5-11-27-23(29)17-8-3-6-16-7-4-9-18(21(16)17)24(27)30/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKXTUPWVSZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide

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